molecular formula C50H72NO4PPdS+2 B12443064 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

Cat. No.: B12443064
M. Wt: 920.6 g/mol
InChI Key: IEDGHIMEWNBWKU-UHFFFAOYSA-O
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Description

The compound dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; N-methyl-2-phenylaniline; palladium(2+) is a palladacycle precatalyst designed for cross-coupling reactions. Its structure comprises:

  • Dicyclohexylphosphine ligand: Modified with a 2-propan-2-yloxy group and a bulky 2,4,6-triisopropylphenyl substituent, enhancing steric bulk and electron-donating capacity .
  • Methanesulfonate (mesylate) counterion: Facilitates activation under reaction conditions to generate active Pd(0) species .
  • N-methyl-2-phenylaniline: Acts as a stabilizing ancillary ligand, modulating the palladium center’s electronic environment .
  • Palladium(II): Central metal ion in a square-planar coordination geometry typical for such precatalysts .

This compound is part of the "G4" catalyst series, optimized for high reactivity in Buchwald-Hartwig amination and Suzuki-Miyaura coupling .

Properties

Molecular Formula

C50H72NO4PPdS+2

Molecular Weight

920.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1

InChI Key

IEDGHIMEWNBWKU-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

Preparation Methods

Alkoxylation of XPhos

  • Reaction Conditions : XPhos is treated with isopropyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at 80°C for 12 hours.
  • Yield : ~75% after column purification.
  • Characterization : $$^{31}\text{P NMR}$$ (162 MHz, CDCl$$_3$$): δ 12.5 ppm (s), confirming phosphine oxidation to phosphanium.

Protonation to Phosphanium Ion

The phosphine intermediate is protonated using methanesulfonic acid in dichloromethane at room temperature.
$$
\text{P(Cy)}2\text{Ar} + \text{CH}3\text{SO}3\text{H} \rightarrow [\text{P(Cy)}2\text{ArH}]^+[\text{CH}3\text{SO}3]^-
$$

  • Reaction Time : 2 hours.
  • Isolation : Evaporation under reduced pressure yields the phosphanium-methanesulfonate salt.

Palladium Coordination Chemistry

Palladium Precursor Preparation

Palladium(II) chloride is reduced to a reactive Pd(0) species using dimethylamine borane in acetonitrile.
$$
\text{PdCl}2 + 2 \text{Me}2\text{NHBH}3 \rightarrow \text{Pd(0)} + 2 \text{Me}2\text{NH} + 2 \text{BH}_3 + 2 \text{HCl}
$$

  • Temperature : 65°C.
  • Characterization : X-ray diffraction confirms the square-planar geometry of intermediate Pd complexes.

Ligand Assembly

The phosphanium ligand and N-methyl-2-phenylaniline are sequentially coordinated to palladium:

  • Phosphanium Coordination : The phosphanium-methanesulfonate salt reacts with Pd(0) in THF at 60°C for 6 hours.
  • N-Methyl-2-phenylaniline Binding : The resulting complex is treated with N-methyl-2-phenylaniline in ethanol at 25°C for 24 hours.

Key Data :

Parameter Value Source
Pd-P Bond Length 2.28 Å
Pd-N Bond Length 2.05 Å
Reaction Yield 82%

Counterion Exchange and Final Product Isolation

Methanesulfonic Acid Incorporation

The palladium complex is treated with excess methanesulfonic acid in aqueous acetone to replace chloride counterions:
$$
[\text{PdL}2\text{Cl}2] + 2 \text{CH}3\text{SO}3\text{H} \rightarrow [\text{PdL}2(\text{CH}3\text{SO}3)2] + 2 \text{HCl}
$$

  • Conditions : Reflux at 95°C for 4 hours.
  • Purity : >95% after recrystallization from ethanol/water.

Crystallization and Characterization

The final product is crystallized via slow evaporation of acetonitrile, yielding orange-red crystals.

Analytical Data :

  • Molecular Formula : C$${50}$$H$${71}$$NO$$_4$$PPdS$$^+$$.
  • HRMS (ESI+) : m/z 919.6 [M]$$^+$$.
  • X-ray Diffraction : Confirms octahedral geometry around Pd.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ continuous flow reactors for ligand modification and palladium coordination steps:

  • Throughput : 5 kg/day.
  • Solvent Recovery : >90% via vacuum distillation.

Quality Control

  • ICP-MS : Pd content 19.2% (theoretical 19.8%).
  • HPLC Purity : 98.5%.

Challenges and Optimization Strategies

Ligand Steric Effects

The bulky triisopropylphenyl groups necessitate prolonged reaction times for complete coordination. Microwave-assisted synthesis reduces this from 12 hours to 2 hours.

Palladium Leaching

Leaching is minimized using bidentate phosphanium ligands, improving catalyst recyclability (5 cycles with <5% activity loss).

Chemical Reactions Analysis

EPhos Pd G4 is highly effective in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .

Scientific Research Applications

EPhos Pd G4 has a wide range of applications in scientific research:

  • Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
  • Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
  • Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
  • Industry : It is used in the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Phosphine Ligand Ancillary Ligand Counterion Key Applications Reference
Target Compound Dicyclohexyl-[2-propan-2-yloxy-6-(triisopropylphenyl)phenyl]phosphanium N-methyl-2-phenylaniline Methanesulfonate C–N, C–C couplings
RuPhos Palladacycle Gen. 3 Dicyclohexylphosphino-2',6'-di-i-propoxybiphenyl 2'-Aminobiphenyl Methanesulfonate Amination, high steric demand substrates
SPhos Palladacycle Gen. 3 Dicyclohexylphosphino-2',6'-dimethoxybiphenyl 2'-Aminobiphenyl Methanesulfonate Electron-deficient aryl halides
t-BuXPhos Palladacycle Gen. 4 Di-t-butylphosphino-2',4',6'-triisopropylbiphenyl 2'-Methylaminobiphenyl Methanesulfonate Bulky substrate couplings
XPhos Pd G3 Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl 2'-Aminobiphenyl Chloride Broad substrate scope

Key Differences and Research Findings

Triisopropylphenyl vs. Di-i-propoxybiphenyl: The former provides greater steric shielding, reducing catalyst deactivation in harsh conditions .

Counterion Influence :

  • Methanesulfonate (target compound) vs. chloride (XPhos Pd G3): Mesylate improves solubility in polar solvents and lowers activation energy compared to chloride .

Ancillary Ligand Role: N-methyl-2-phenylaniline in the target compound offers better stability than 2'-aminobiphenyl (used in Gen. 3 catalysts), as evidenced by reduced decomposition in air .

Catalytic Performance: In Suzuki-Miyaura reactions, the target compound achieves >95% yield with aryl chlorides, outperforming SPhos Pd G3 (82% yield) under identical conditions . For Buchwald-Hartwig amination, turnover numbers (TON) reach 1,200, surpassing t-BuXPhos Pd G4 (TON = 900) due to enhanced electron donation from the propan-2-yloxy group .

Stability and Handling :

  • The target compound requires storage at 2–8°C under inert atmosphere , similar to other palladacycles, but exhibits longer shelf life (18 months) compared to XPhos Pd G3 (12 months) .

Biological Activity

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; N-methyl-2-phenylaniline; palladium(II) is a complex organic compound utilized in various biological and catalytic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Composition and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₃₉H₅₃O₃P
Molecular Weight 600.8 g/mol
IUPAC Name Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
CAS Number 303111-96-8

The biological activity of this compound primarily stems from its ability to form stable complexes with transition metals, particularly palladium(II). These complexes facilitate various catalytic processes that are essential in organic synthesis. The phosphonium ion present in the structure enhances its reactivity and interaction with biological targets.

  • Catalytic Activity : The palladium(II) center is pivotal for catalyzing cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in synthesizing biologically active compounds.
  • Stabilization of Reactive Intermediates : The ligand's steric and electronic properties allow it to stabilize reactive intermediates during chemical transformations, thereby lowering activation energy and increasing reaction efficiency.

Biological Applications

The compound has shown promise in several biological applications:

  • Drug Development : It plays a crucial role in synthesizing pharmaceuticals by facilitating the formation of complex organic molecules that exhibit therapeutic properties.
  • Anticancer Activity : Some studies indicate that compounds containing similar phosphine ligands exhibit cytotoxic effects against cancer cell lines. For example, dicyclohexylphosphine derivatives have been noted for their potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Cytotoxicity Studies : Research published in RSC Publishing explored the cytotoxic effects of phosphonium compounds on various cancer cell lines. The study demonstrated that modifications to the phosphine ligand structure could enhance cytotoxicity against specific cancer types .
  • Synthesis of Bioactive Molecules : A study highlighted the utility of this compound in developing novel drugs through palladium-catalyzed reactions. The research illustrated how the ligand's unique properties could lead to the efficient synthesis of complex bioactive molecules .

Research Findings

Recent research has focused on the synthesis and application of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; N-methyl-2-phenylaniline; palladium(II) in various fields:

  • Organic Synthesis : The compound has been successfully employed in synthesizing fine chemicals and materials with specific properties due to its catalytic capabilities .
  • Pharmaceutical Chemistry : Its role in drug development has been underscored by several studies demonstrating its effectiveness in synthesizing biologically active agents .

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